molecular formula C6H12N2OS B2520929 2-Methylmorpholine-4-carbothioamide CAS No. 953734-73-1

2-Methylmorpholine-4-carbothioamide

Cat. No.: B2520929
CAS No.: 953734-73-1
M. Wt: 160.24
InChI Key: AYLOVDWBOPJSNE-UHFFFAOYSA-N
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Description

2-Methylmorpholine-4-carbothioamide is an organic compound with the molecular formula C6H12N2OS. It is a derivative of morpholine, where a methyl group is attached to the nitrogen atom and a carbothioamide group is attached to the fourth position of the morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylmorpholine-4-carbothioamide typically involves the reaction of 2-methylmorpholine with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methylmorpholine-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylmorpholine-4-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antioxidant agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylmorpholine-4-carbothioamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • N-Methylmorpholine-4-carbothioamide
  • N-Phenylmorpholine-4-carbothioamide
  • 4-Methylmorpholine-4-oxide
  • 4-Ethylmorpholine

Uniqueness

2-Methylmorpholine-4-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel molecules and materials .

Properties

IUPAC Name

2-methylmorpholine-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2OS/c1-5-4-8(6(7)10)2-3-9-5/h5H,2-4H2,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLOVDWBOPJSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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